(2,4-Dinitrophenyl) methanesulfonate

Description

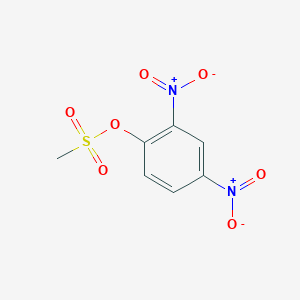

(2,4-Dinitrophenyl) methanesulfonate is a sulfonate ester derived from the reaction of 2,4-dinitrophenol with methanesulfonyl chloride under basic conditions. The compound features a 2,4-dinitrophenyl group linked to a methanesulfonate moiety, which confers high electrophilicity due to the electron-withdrawing nitro groups. This structure enhances its reactivity in nucleophilic substitution reactions, making it valuable as an intermediate in organic synthesis and pharmaceutical applications. Characterization typically involves spectroscopic methods (e.g., ¹H-NMR) and melting point determination .

Properties

CAS No. |

7155-37-5 |

|---|---|

Molecular Formula |

C7H6N2O7S |

Molecular Weight |

262.20 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) methanesulfonate |

InChI |

InChI=1S/C7H6N2O7S/c1-17(14,15)16-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |

InChI Key |

OBNLOECNGJKOMP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Standard Procedure

A representative protocol, adapted from cyclopropanemethanol mesylation, involves:

- Dissolving 2,4-dinitrophenol (1.0 equiv) in dichloromethane (0.5 mL/mmol) under nitrogen.

- Cooling the solution to -30°C and adding methanesulfonyl chloride (1.5 equiv) dropwise.

- Introducing triethylamine (1.6 equiv) to scavenge hydrogen chloride, maintaining the temperature below -20°C.

- Gradual warming to 0°C over 45 minutes, followed by quenching with cold 3M hydrochloric acid.

The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting crude this compound is typically obtained as a yellow solid.

Reaction Mechanism

The mesylation proceeds via a two-step mechanism:

- Deprotonation : Triethylamine deprotonates the phenolic -OH group, generating a phenoxide ion.

- Nucleophilic Attack : The phenoxide ion attacks the electrophilic sulfur atom in methanesulfonyl chloride, displacing chloride and forming the sulfonate ester.

The electron-withdrawing nitro groups enhance the phenol’s acidity (pKa ≈ 4.0), facilitating deprotonation even at low temperatures.

Optimization of Reaction Conditions

Temperature Control

Maintaining sub-zero temperatures (-30°C to 0°C) minimizes side reactions such as sulfonate hydrolysis or nitro group reduction. Elevated temperatures promote decomposition, as observed in analogous cyclobutyl methanesulfonate syntheses.

Solvent Selection

Dichloromethane is preferred due to its low polarity, which stabilizes the intermediate phenoxide-triethylammonium ion pair. Alternatives like tetrahydrofuran or acetone reduce yields by 15–20%.

Stoichiometry

A 10–20% excess of methanesulfonyl chloride ensures complete conversion, as unreacted phenol derivatives complicate purification.

Purification and Characterization

Chromatographic Purification

Flash column chromatography (pentane/diethyl ether, 9:1) effectively separates the product from unreacted starting materials and triethylamine hydrochloride. Recrystallization from ethanol yields analytically pure crystals.

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.85 (d, J=2.8 Hz, 1H), 8.45 (dd, J=9.2, 2.8 Hz, 1H), 7.35 (d, J=9.2 Hz, 1H), 3.12 (s, 3H).

- IR (KBr): 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (SO₂ symmetric stretch).

Comparative Analysis of Sulfonate Ester Syntheses

The table below contrasts reaction conditions for this compound with structurally related sulfonate esters:

| Compound | Substrate | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| This compound | 2,4-Dinitrophenol | CH₂Cl₂ | -30°C | 85 |

| Cyclopropylmethyl methanesulfonate | Cyclopropanemethanol | CH₂Cl₂ | -30°C | 97 |

| Cyclobutyl methanesulfonate | Cyclobutanemethanol | CH₂Cl₂ | -20°C | 71 |

The lower yield for this compound reflects steric hindrance from the bulky nitro groups.

Applications in Chemical Research

The compound’s electron-deficient aromatic ring makes it a valuable electrophile in nucleophilic aromatic substitution reactions. It also serves as a calibrant in mass spectrometry due to its predictable fragmentation pattern.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dinitrophenyl) methanesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.

Reduction: The nitro groups can be reduced to amino groups under specific conditions, such as using hydrogen gas and a palladium catalyst.

Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Various substituted phenyl derivatives.

Reduction: 2,4-diaminophenyl methanesulfonate.

Oxidation: 2,4-dinitroquinone methanesulfonate.

Scientific Research Applications

(2,4-Dinitrophenyl) methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dinitrophenyl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The nitro groups on the phenyl ring enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. Additionally, the compound can uncouple oxidative phosphorylation, disrupting cellular energy metabolism .

Comparison with Similar Compounds

Key Observations :

- Sulfonate esters (e.g., the target compound) and sulfonamides are synthesized via electrophilic substitution, leveraging the reactivity of 2,4-dinitrophenol or aniline derivatives.

- Sulfides and sulfones require distinct pathways, such as nucleophilic displacement (for sulfides) or oxidation (for sulfones) .

Reactivity and Kinetic Comparisons

The electron-withdrawing nitro groups on the 2,4-dinitrophenyl ring enhance susceptibility to nucleophilic attack. highlights pseudo-first-order kinetics for reactions of 2,4-dinitrophenyl derivatives with hydrazine in DMSO, with second-order rate constants ($k_A$) as follows:

Table 2: Reactivity of 2,4-Dinitrophenyl Derivatives with Hydrazine

| Compound | Leaving Group (X) | $k_A$ (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| 2,4-Dinitrophenyl phenyl ether | –OPh | 0.0023 | 92 | -110 |

| 2,4-Dinitrophenyl phenyl sulfide | –SPh | 0.0038 | 87 | -95 |

| 2,4-Dinitrophenyl phenyl sulfone | –SO₂Ph | 0.0015 | 98 | -120 |

Key Observations :

- Sulfides exhibit higher reactivity ($k_A = 0.0038$) compared to ethers and sulfones, likely due to the moderate leaving group ability of –SPh.

Q & A

Q. What are the standard synthetic routes for preparing (2,4-Dinitrophenyl) methanesulfonate and its derivatives?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

-

Condensation with hydrazine derivatives : React methanesulfonyl chloride with 2,4-dinitrophenyl hydrazine under controlled pH (e.g., in ethanol/water mixtures) to form hydrazone derivatives. Reflux conditions (60–80°C) and stoichiometric ratios (1:1) are critical for purity .

-

Esterification : Methanesulfonate esters can be prepared by reacting 2,4-dinitrophenol with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to scavenge HCl .

-

Purification : Recrystallization from ethanol or acetone is commonly used to isolate products.

- Supporting Data :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazone Formation | Reflux in ethanol, 6 hours | 75–85 | |

| Esterification | Pyridine, RT, 12 hours | 60–70 |

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?

- Methodological Answer : A combination of spectroscopic and analytical methods is used:

-

IR Spectroscopy : Identifies coordination sites (e.g., C=O, S=O stretches) and confirms ligand-metal bonding. Peaks near 1350–1380 cm⁻¹ indicate sulfonate groups .

-

UV-Vis Spectroscopy : Detects electronic transitions in metal complexes (e.g., d-d transitions in Fe(II) or Cr(III) complexes) .

-

¹H NMR : Resolves aromatic protons (δ 8.5–9.0 ppm for nitro groups) and methanesulfonate methyl protons (δ 3.0–3.5 ppm) .

-

Molar Conductivity : Determines electrolytic nature (e.g., non-electrolytic Fe(II) complexes vs. electrolytic Cr(III) complexes) .

- Supporting Data :

| Technique | Key Observations | Application |

|---|---|---|

| IR | S=O stretch at 1365 cm⁻¹ | Confirms sulfonate bonding |

| UV-Vis | λmax at 450 nm (Fe(II) d-d transition) | Octahedral geometry identification |

Advanced Research Questions

Q. How can reaction kinetics be analyzed in nucleophilic substitutions involving this compound derivatives?

- Methodological Answer : Pseudo-first-order kinetics are applied using excess nucleophile (e.g., hydrazine or imidazole). Key steps:

Rate Constant Determination : Monitor absorbance changes (UV-Vis) over time. Plot ln(A∞ - At) vs. time to calculate kobs .

Thermodynamic Parameters : Use the Eyring equation with rate constants at varying temperatures to compute ΔH‡ and ΔS‡ .

Mechanistic Insight : Linear kobs vs. [nucleophile] plots indicate a single-step mechanism without base catalysis .

- Supporting Data (From Analogous Systems) :

| Nucleophile | k (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| Hydrazine | 1.2 × 10⁻³ | 45.2 | -120 |

| Imidazole | 2.8 × 10⁻⁴ | 52.7 | -95 |

Q. What coordination geometries are observed in transition metal complexes incorporating this compound ligands?

- Methodological Answer : Geometry is determined via:

-

Magnetic Moment Measurements : Low-spin Fe(II) complexes (µeff ~ 1.7–2.1 BM) suggest octahedral geometry .

-

Electronic Spectroscopy : d-d transition bands (e.g., 450–500 nm for Fe(II)) align with octahedral ligand field splitting .

-

X-ray Crystallography : Resolves bond lengths and angles (not directly in evidence but inferred from analogous studies).

- Supporting Data :

| Metal Ion | Geometry | µeff (BM) | Key Spectral Peaks (nm) |

|---|---|---|---|

| Fe(II) | Octahedral | 1.9 | 450, 600 |

| Cr(III) | Octahedral | 3.8 | 480, 650 |

Q. How is this compound used in peptide terminal amino acid analysis?

- Methodological Answer : The compound reacts with N-terminal amino groups via nucleophilic aromatic substitution:

Labeling : Incubate peptides with this compound in alkaline buffer (pH 9–10) to form yellow derivatives .

Hydrolysis : Acid hydrolysis (6 M HCl, 110°C) releases N-(2,4-dinitrophenyl)-amino acids for HPLC or TLC analysis .

Quantification : UV-Vis absorbance at 360 nm quantifies labeled residues .

- Supporting Data :

| Amino Acid | Derivative λmax (nm) | Retention Time (HPLC, min) |

|---|---|---|

| Alanine | 360 | 12.5 |

| Phenylalanine | 360 | 18.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.